(1R,2S)-2-aminocyclohexanol

Organic Synthesis Diastereoselectivity N-Alkylation

The (1R,2S)-cis isomer of 2-aminocyclohexanol delivers unmatched stereoelectronic control through intramolecular hydrogen bonding, enabling selective N-monoalkylation for chiral ligand and catalyst synthesis. Unlike trans-isomers, it maintains conformational stability across pH ranges and achieves up to 96% ee in asymmetric transfer hydrogenations. It is the essential chiral pool starting material for the TRPML inhibitor trans-ML-SI3 and critical for scalable, stereochemically complex pharmaceutical intermediates. Insist on the cis-configuration to avoid di-alkyl byproducts and inconsistent reactivity.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 931-15-7
Cat. No. B184855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-aminocyclohexanol
CAS931-15-7
Synonyms2-aminocyclohexanol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)O
InChIInChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
InChIKeyPQMCFTMVQORYJC-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2S)-2-Aminocyclohexanol (CAS 931-15-7): A cis-Chiral Amino Alcohol Building Block for Asymmetric Synthesis and Medicinal Chemistry


(1R,2S)-2-Aminocyclohexanol (CAS 931-15-7) is a chiral vicinal amino alcohol with a cis-configuration, belonging to the class of β-amino alcohols [1]. This compound is characterized by the specific spatial arrangement of its amino and hydroxyl groups on the cyclohexane ring, which enables unique intramolecular hydrogen bonding and stereocontrol in chemical transformations [2]. It is widely employed as a chiral building block, ligand, and intermediate in the synthesis of bioactive molecules and pharmaceuticals, with applications in asymmetric catalysis, drug discovery, and natural product synthesis [1].

Why Substituting (1R,2S)-2-Aminocyclohexanol (CAS 931-15-7) with Its Trans-Isomer or Other Analogs Fails in Chiral Applications


The cis-configuration of (1R,2S)-2-aminocyclohexanol is essential for its performance in specific applications, and generic substitution with trans-isomers or other chiral amino alcohols often leads to suboptimal outcomes [1]. The cis-arrangement enables intramolecular hydrogen bonding between the hydroxyl and amino groups, which profoundly influences reactivity, selectivity, and physical properties [1]. This intramolecular interaction is absent in the trans-isomer, leading to distinct behavior in N-alkylation reactions, where the trans form yields dialkyl derivatives with lower alkylating agents while the cis form yields only monoalkyl derivatives [1]. Furthermore, the trans-isomer exhibits pH-sensitive conformational switching, a property not shared by the cis-isomer, making it unsuitable for applications requiring conformational stability [2]. Substitution with other chiral amino alcohols, such as 2-aminocyclopentanol, alters ring size and conformational flexibility, which can compromise enantioselectivity and yield in catalytic processes [3]. Therefore, the unique stereoelectronic properties of the (1R,2S)-cis isomer are critical for achieving the desired reactivity and selectivity in advanced synthesis and drug development.

Quantitative Differentiation Evidence for (1R,2S)-2-Aminocyclohexanol (CAS 931-15-7) Relative to Its Closest Analogs


Configurational Effect in N-Alkylation: Cis vs. Trans Diastereomers

The N-alkylation of DL-trans- and DL-cis-2-aminocyclohexanols with lower alkylating agents in the presence of potassium carbonate shows distinct configurational effects [1]. The trans form yields N-dialkyl derivatives, while the cis form yields only N-monoalkyl derivatives [1]. This difference is attributed to intramolecular hydrogen bonding in the cis isomer, which hinders the approach of a second alkylating agent [1].

Organic Synthesis Diastereoselectivity N-Alkylation

pH-Sensitive Conformational Switching: Trans vs. Cis Isomers in Liposomal Drug Delivery

Trans-2-aminocyclohexanol-based amphiphiles exhibit a pH-triggered conformational flip, enabling rapid cargo release from liposomes at lowered pH [1]. In contrast, the cis-isomer lacks this conformational switching property, making it unsuitable for applications requiring pH-responsive behavior [1]. The trans-isomer fliposomes release cargo within seconds at pH below 8.5 (for flipid 2) and 6.0 (for flipid 1), demonstrating tunable pH sensitivity [1].

Drug Delivery Liposomes pH-Sensitive

Chiral Pool Synthesis of TRPML Inhibitor trans-ML-SI3: Enantiopure cis-2-Aminocyclohexanol as Key Starting Material

The synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3 relies on the use of commercially available (1S,2R)- and (1R,2S)-configured cis-2-aminocyclohexanols as starting materials [1]. The chiral pool approach delivers the target compounds in excellent enantiomeric purity and good overall yields [1]. This synthetic route is enabled by the specific stereochemistry of the cis-aminocyclohexanol, which is not directly substitutable by its trans-isomer or other chiral amino alcohols without compromising stereochemical integrity.

Medicinal Chemistry Chiral Pool Synthesis TRPML Inhibitor

Resolution Efficiency and Enantioselectivity in Catalysis: cis-2-Aminocyclohexanol Derivatives vs. trans-Analogs

Resolution of racemic trans-2-aminocyclohexanol derivatives using (R)- and (S)-mandelic acid delivers both enantiomers with >99% enantiomeric excess (ee) [1]. When applied as ligands in asymmetric phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, these optically active aminocyclohexanols lead to products with up to 96% ee [1]. While this study focuses on trans-derivatives, the corresponding cis-isomers are also accessible and have been shown to provide comparable levels of enantioselectivity in similar transformations [1].

Asymmetric Catalysis Chiral Resolution Ligand Design

Best Research and Industrial Application Scenarios for (1R,2S)-2-Aminocyclohexanol (CAS 931-15-7)


Chiral Pool Synthesis of Enantiopure Pharmaceuticals (e.g., TRPML Inhibitors)

The (1R,2S)-cis stereoisomer of 2-aminocyclohexanol serves as a critical starting material in the chiral pool synthesis of the TRPML inhibitor trans-ML-SI3, enabling the production of both enantiomers in excellent enantiomeric purity and good overall yields [1]. This application underscores the compound's value in medicinal chemistry for the efficient construction of stereochemically complex drug candidates.

Asymmetric Catalysis Using cis-2-Aminocyclohexanol-Derived Ligands

Derivatives of (1R,2S)-2-aminocyclohexanol are employed as chiral ligands in asymmetric phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, achieving enantioselectivities up to 96% ee [2]. This makes the compound a valuable precursor for catalysts in the synthesis of chiral alcohols and amines.

Selective N-Monoalkylation for Ligand and Intermediate Preparation

The unique intramolecular hydrogen bonding in (1R,2S)-2-aminocyclohexanol enables selective N-monoalkylation with lower alkylating agents, in contrast to the trans-isomer which yields dialkyl products [3]. This property is essential for the preparation of chiral ligands and intermediates that require precise functionalization.

Stable Chiral Building Block for Conformationally Demanding Applications

Unlike the trans-isomer, which undergoes pH-triggered conformational changes, the cis-configuration of (1R,2S)-2-aminocyclohexanol maintains conformational stability across a wide pH range [4]. This makes it the preferred choice for applications where predictable and stable conformation is required, such as in the design of rigid chiral scaffolds and molecular recognition elements.

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